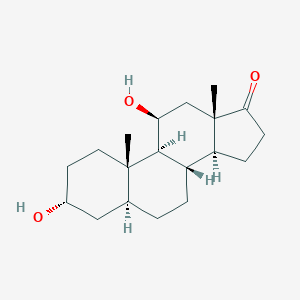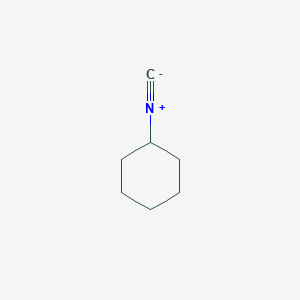
トリイソプロピルホスホニウムテトラフルオロホウ酸
概要
説明
Triisopropylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C9H22BF4P and a molecular weight of 248.05 g/mol . It is commonly used as a phosphine source in organic synthesis reactions and serves as a ligand in transition metal-catalyzed carbon-carbon bond formation reactions.
科学的研究の応用
Triisopropylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
Target of Action
Triisopropylphosphonium tetrafluoroborate is primarily used as an organic phosphine reagent . It serves as a phosphine source in organic synthesis reactions. It is often used as a ligand in transition metal-catalyzed C-C bond formation reactions.
Mode of Action
The compound’s phosphine moiety can coordinate with metal centers, facilitating various reactions such as Buchwald-Hartwig cross-coupling, Heck reactions, Hiyama couplings, Negishi couplings, Sonogashira couplings, Stille couplings, and Suzuki-Miyaura couplings. This coordination enhances reaction efficiency and selectivity.
Biochemical Pathways
It is known to participate in various chemical reactions, demonstrating versatile reactivity and utility in organic synthesis .
Result of Action
The result of Triisopropylphosphonium tetrafluoroborate’s action is the facilitation of various types of coupling reactions . It plays a crucial role in the formation of phosphonium Di- and monocations in superacid media, showcasing its reactivity and potential for generating novel phosphorus-containing compounds .
Action Environment
Triisopropylphosphonium tetrafluoroborate is a powder form substance. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from fire sources and high temperatures, and avoid contact with oxidizers and flammable substances . When stored, it should be sealed and kept in a dry, well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.
準備方法
Triisopropylphosphonium tetrafluoroborate is typically synthesized by reacting thionyl tetrachloride with triisopropylphosphine bromide . The reaction conditions involve careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction while maintaining stringent safety and quality control measures.
化学反応の分析
Triisopropylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene. Major products formed from these reactions include phosphine complexes and phosphonium salts .
類似化合物との比較
Triisopropylphosphonium tetrafluoroborate can be compared with other similar compounds, such as:
Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with tert-butyl groups instead of isopropyl groups.
Tributylphosphine tetrafluoroborate: Contains butyl groups instead of isopropyl groups.
Di-tert-butylmethylphosphonium tetrafluoroborate: Contains tert-butyl and methyl groups.
The uniqueness of triisopropylphosphonium tetrafluoroborate lies in its specific reactivity and selectivity in various coupling reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
tri(propan-2-yl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIZABAOCDZNU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455500 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121099-07-8 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)








